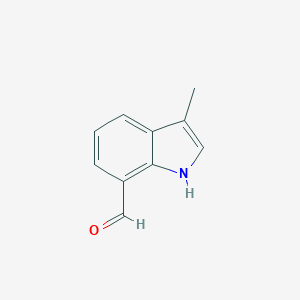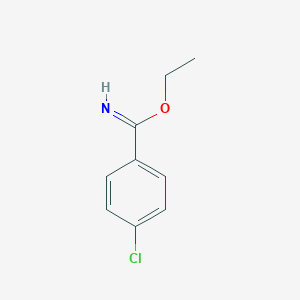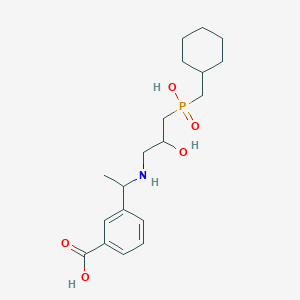![molecular formula C8H14N2 B130197 N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine CAS No. 154235-26-4](/img/structure/B130197.png)
N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine, also known as DMCM, is a chemical compound that belongs to the class of imidazobenzodiazepines. It is a potent and selective antagonist of the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of neuronal activity in the brain. DMCM has been widely used in scientific research for its ability to modulate the GABA-A receptor, and its potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine acts as a potent and selective antagonist of the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of neuronal activity in the brain. GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions, and their activation leads to hyperpolarization of the neuronal membrane, which inhibits neuronal activity. N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine binds to the benzodiazepine site on the GABA-A receptor, which enhances the affinity of GABA for the receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane.
Effets Biochimiques Et Physiologiques
N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine has been shown to have anxiogenic, convulsant, and pro-epileptic effects in animal models. It has also been shown to increase the release of dopamine and noradrenaline in the brain, which suggests that it may have potential therapeutic applications in the treatment of depression and other mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine has several advantages for lab experiments, including its potent and selective antagonism of the GABA-A receptor, which makes it a valuable tool for studying the mechanisms underlying various neurological disorders. However, its anxiogenic, convulsant, and pro-epileptic effects may limit its use in certain experiments, and caution should be taken when using it in animal models.
Orientations Futures
There are several potential future directions for research on N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine, including its potential therapeutic applications in the treatment of depression and other mood disorders, as well as its potential use as a tool for studying the mechanisms underlying various neurological disorders. Further research is needed to fully understand the biochemical and physiological effects of N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine, as well as its potential limitations and side effects.
Méthodes De Synthèse
N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine can be synthesized through a multistep process involving the reaction of 2-cyclopenten-1-one with dimethylformamide dimethylacetal, followed by the reaction with hydroxylamine hydrochloride to form the intermediate, which is then reacted with dimethylamine to form the final product.
Applications De Recherche Scientifique
N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine has been extensively used in scientific research for its ability to modulate the GABA-A receptor, which is a major target for many drugs used in the treatment of various neurological disorders such as anxiety, epilepsy, and insomnia. N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine has been shown to have anxiogenic, convulsant, and pro-epileptic effects, which makes it a valuable tool for studying the mechanisms underlying these disorders.
Propriétés
Numéro CAS |
154235-26-4 |
|---|---|
Nom du produit |
N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine |
Formule moléculaire |
C8H14N2 |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
N'-cyclopent-2-en-1-yl-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C8H14N2/c1-10(2)7-9-8-5-3-4-6-8/h3,5,7-8H,4,6H2,1-2H3 |
Clé InChI |
YQKQVPOJEVDMLV-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1CCC=C1 |
SMILES canonique |
CN(C)C=NC1CCC=C1 |
Synonymes |
Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B130114.png)
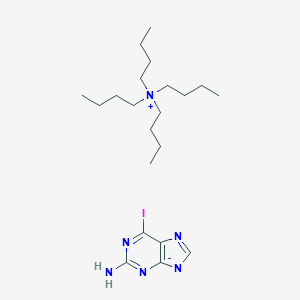
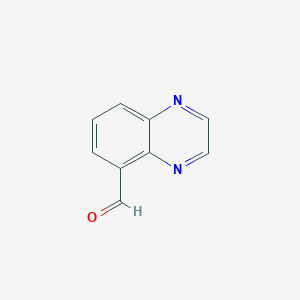
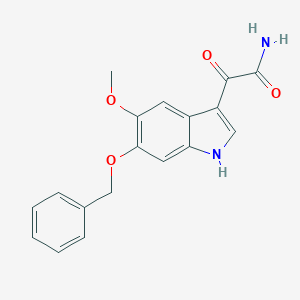
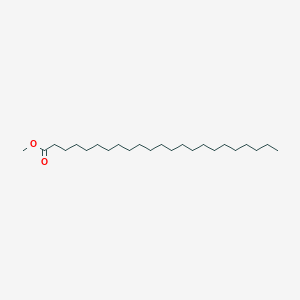
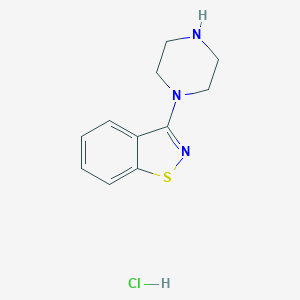
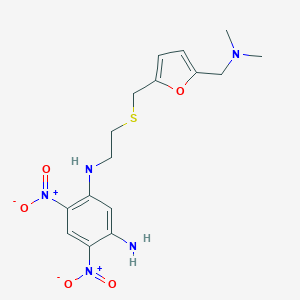
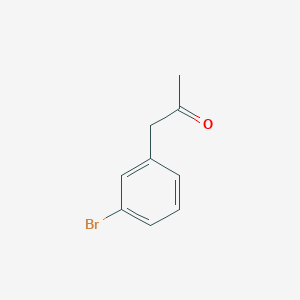

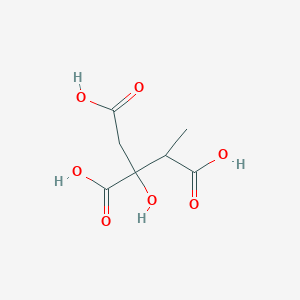
![methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B130147.png)
